molecular formula C24H34O7 B14720050 11,17-Dihydroxy-9-methoxy-3,20-dioxopregn-4-en-21-yl acetate CAS No. 6635-85-4

11,17-Dihydroxy-9-methoxy-3,20-dioxopregn-4-en-21-yl acetate

Cat. No.: B14720050
CAS No.: 6635-85-4
M. Wt: 434.5 g/mol
InChI Key: ZFYLDNFHXRPUCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

The synthesis of 11,17-Dihydroxy-9-methoxy-3,20-dioxopregn-4-en-21-yl acetate involves multiple steps, starting from a suitable steroid precursor. The synthetic route typically includes hydroxylation, methoxylation, and acetylation reactions under controlled conditions. Industrial production methods often utilize advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

11,17-Dihydroxy-9-methoxy-3,20-dioxopregn-4-en-21-yl acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can convert hydroxyl groups to ketones or aldehydes.

    Reduction: This reaction can reduce ketones to hydroxyl groups.

    Substitution: This reaction can replace functional groups with other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Scientific Research Applications

11,17-Dihydroxy-9-methoxy-3,20-dioxopregn-4-en-21-yl acetate has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm, leading to the activation or repression of target genes. This interaction modulates the expression of proteins involved in inflammatory and immune responses. The molecular targets include various cytokines, enzymes, and transcription factors .

Comparison with Similar Compounds

11,17-Dihydroxy-9-methoxy-3,20-dioxopregn-4-en-21-yl acetate is unique due to its specific functional groups and structural configuration. Similar compounds include:

Properties

CAS No.

6635-85-4

Molecular Formula

C24H34O7

Molecular Weight

434.5 g/mol

IUPAC Name

[2-(11,17-dihydroxy-9-methoxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate

InChI

InChI=1S/C24H34O7/c1-14(25)31-13-20(28)23(29)10-8-17-18-6-5-15-11-16(26)7-9-21(15,2)24(18,30-4)19(27)12-22(17,23)3/h11,17-19,27,29H,5-10,12-13H2,1-4H3

InChI Key

ZFYLDNFHXRPUCP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)CCC43C)OC)O)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.